molecular formula C19H12ClF2N5OS B3407895 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 852373-20-7

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide

Cat. No. B3407895
CAS RN: 852373-20-7
M. Wt: 431.8 g/mol
InChI Key: IEBKAGVYEBHLDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioether linkage, and a difluorophenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolo[4,3-b]pyridazine ring, which is a fused ring system containing nitrogen atoms. The chlorophenyl and difluorophenyl groups are aromatic rings with halogen substituents, which could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole ring and the halogen substituents. The triazole ring is a heterocycle that can participate in various reactions, while the halogens can be involved in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the halogens could increase its molecular weight and possibly its lipophilicity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical, it could interact with biological targets in specific ways to exert its effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to comment on its toxicity or environmental impact .

Future Directions

The study and development of this compound could lead to interesting findings in various fields, such as medicinal chemistry, materials science, or chemical biology, depending on its properties and applications .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N5OS/c20-12-3-1-11(2-4-12)19-25-24-16-7-8-18(26-27(16)19)29-10-17(28)23-15-6-5-13(21)9-14(15)22/h1-9H,10H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBKAGVYEBHLDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide
Reactant of Route 5
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide

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